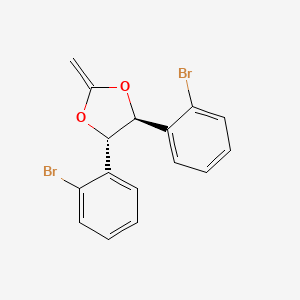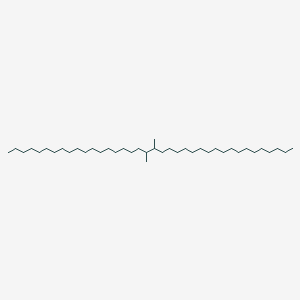
19,20-Dimethyloctatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,20-Dimethyloctatriacontane is a long-chain hydrocarbon with the molecular formula C40H82. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its structural complexity, featuring two methyl groups attached to the 19th and 20th carbon atoms of the octatriacontane backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19,20-Dimethyloctatriacontane typically involves the stepwise elongation of shorter hydrocarbon chains. One common method is the catalytic hydrogenation of unsaturated precursors, followed by methylation at specific positions. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into long-chain hydrocarbons. This process is conducted in the presence of iron or cobalt catalysts at elevated temperatures and pressures. The resulting mixture of hydrocarbons is then subjected to fractional distillation to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 19,20-Dimethyloctatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2 or Br2) under UV light or in the presence of a radical initiator.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
19,20-Dimethyloctatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mécanisme D'action
The mechanism of action of 19,20-Dimethyloctatriacontane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Octatriacontane (C38H78): Lacks the two methyl groups present in 19,20-Dimethyloctatriacontane.
Nonatriacontane (C39H80): Has one additional carbon atom but lacks the specific methyl substitutions.
Eicosane (C20H42): A shorter hydrocarbon chain with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific methyl substitutions, which can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical processes .
Propriétés
Numéro CAS |
193336-72-0 |
|---|---|
Formule moléculaire |
C40H82 |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
19,20-dimethyloctatriacontane |
InChI |
InChI=1S/C40H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3)40(4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-40H,5-38H2,1-4H3 |
Clé InChI |
HUNNFYSRMKCJKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)C(C)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
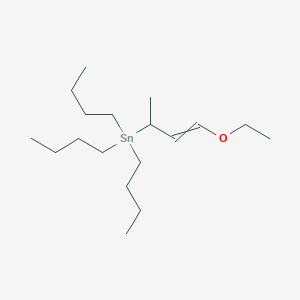
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
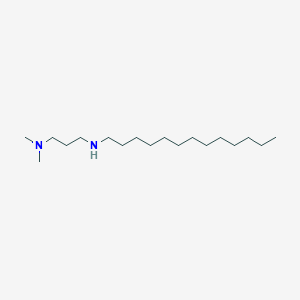


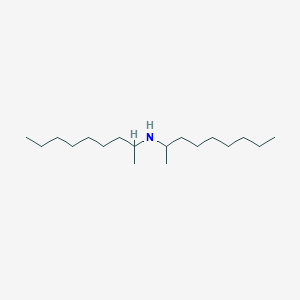
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
